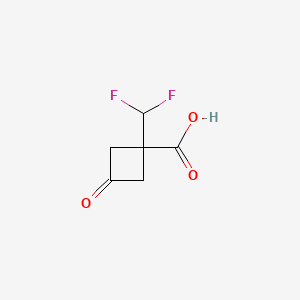
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties This compound features a difluoromethyl group attached to a cyclobutane ring, which is further substituted with a carboxylic acid and a ketone group
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid can be achieved through several routes. One common method involves the difluoromethylation of cyclobutane derivatives. This process typically employs difluorocarbene reagents, which react with cyclobutane precursors under controlled conditions to introduce the difluoromethyl group. The reaction conditions often involve the use of catalysts such as transition metals to facilitate the formation of the desired product .
Industrial production methods may involve the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid and ketone groups can also participate in various biochemical interactions, modulating the compound’s overall effect on biological systems .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid can be compared with other difluoromethylated compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of succinate dehydrogenase inhibitors, a class of fungicides.
Difluoromethylated pyridines: These compounds are important in medicinal chemistry due to their ability to modulate biological activity.
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct reactivity and stability compared to other difluoromethylated compounds.
Eigenschaften
Molekularformel |
C6H6F2O3 |
|---|---|
Molekulargewicht |
164.11 g/mol |
IUPAC-Name |
1-(difluoromethyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H6F2O3/c7-4(8)6(5(10)11)1-3(9)2-6/h4H,1-2H2,(H,10,11) |
InChI-Schlüssel |
XYSNHLRNZYOJFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CC1(C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B13582428.png)

![6-(5-chlorothiophen-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13582442.png)
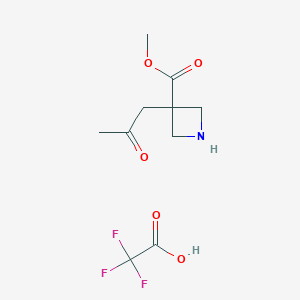
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid](/img/structure/B13582451.png)
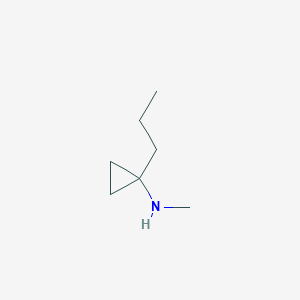
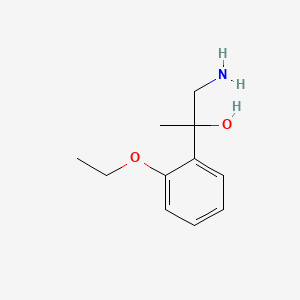
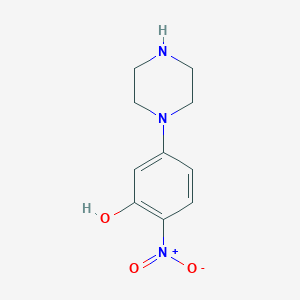
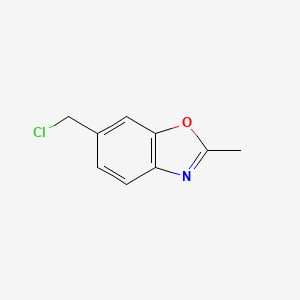
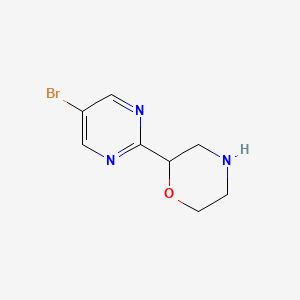
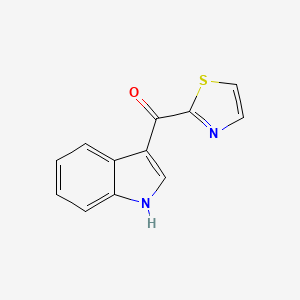
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol](/img/structure/B13582507.png)
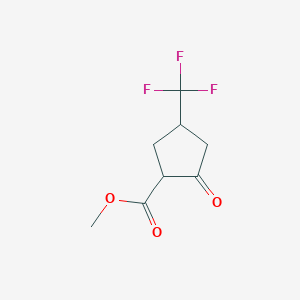
![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
